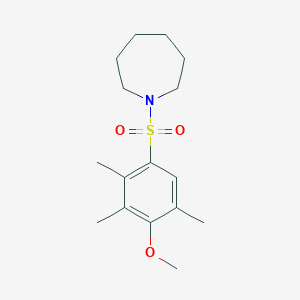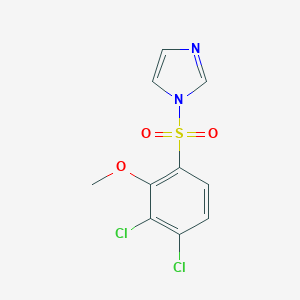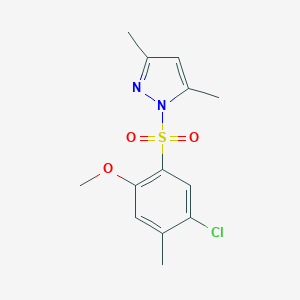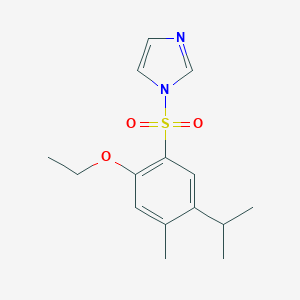amine CAS No. 898642-05-2](/img/structure/B346047.png)
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound with the molecular formula C17H21NO3S and a molecular weight of 319.4 g/mol. This compound is characterized by the presence of a sulfonyl group attached to a phenylethylamine backbone, which is further substituted with methoxy and dimethyl groups on the phenyl ring.
Vorbereitungsmethoden
The synthesis of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The methoxy and dimethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through reactions like Suzuki–Miyaura coupling.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Research into its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical agents, is ongoing.
Industry: It may be used in the development of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The phenylethylamine backbone may also interact with receptor sites, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine can be compared to other sulfonyl-substituted phenylethylamines, such as:
(2-Methoxyphenyl)sulfonylamine: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
(4,5-Dimethylphenyl)sulfonylamine: Lacks the methoxy group, potentially altering its chemical properties and interactions.
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine: Has a methyl group instead of a phenylethyl group, which can significantly change its chemical behavior and applications.
These comparisons highlight the unique structural features of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine and their impact on its chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-10-16(21-4)17(11-13(12)2)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-11,14,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAARWRPUTWWIJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)







![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B346028.png)
